molecular formula C15H13ClO2S B13879677 Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate

Katalognummer: B13879677
Molekulargewicht: 292.8 g/mol
InChI-Schlüssel: JQVZNVXMZKNDSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate is an organic compound with the molecular formula C15H13ClO2S It is a derivative of benzoic acid, where the benzoate group is substituted with a 4-chlorophenylmethylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate typically involves the reaction of 4-chlorobenzyl mercaptan with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium iodide in acetone, other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving sulfanyl groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The benzoate moiety may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-[(4-chlorophenyl)sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Methyl 4-[(4-bromophenyl)methylsulfanyl]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-[(4-methylphenyl)methylsulfanyl]benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts specific chemical and physical properties The chlorine atom can participate in various substitution reactions, providing a versatile platform for further functionalization

Eigenschaften

Molekularformel

C15H13ClO2S

Molekulargewicht

292.8 g/mol

IUPAC-Name

methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate

InChI

InChI=1S/C15H13ClO2S/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3

InChI-Schlüssel

JQVZNVXMZKNDSP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.